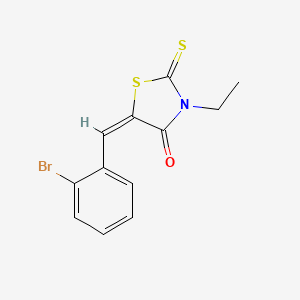

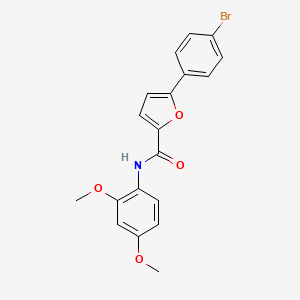

![molecular formula C39H28N4O5 B4895052 N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)

N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide, commonly known as DBNPA, is a widely used biocide in the industrial and agricultural sectors. It is a white crystalline powder that is soluble in water, ethanol, and acetone. DBNPA is known for its high efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae. In

Mechanism of Action

DBNPA acts by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and eventual cell death. It also inhibits the activity of enzymes involved in cellular respiration and energy production.

Biochemical and Physiological Effects:

DBNPA has been shown to have low toxicity to mammals and is rapidly metabolized and excreted from the body. However, prolonged exposure to high concentrations of DBNPA can cause skin irritation, respiratory distress, and eye damage.

Advantages and Limitations for Lab Experiments

DBNPA is a highly effective biocide that can be used at low concentrations, making it cost-effective. It is also stable over a wide range of pH and temperature conditions. However, DBNPA can be toxic to some aquatic organisms and may have adverse effects on the environment.

Future Directions

Future research on DBNPA could focus on developing more eco-friendly alternatives that are less toxic to the environment and aquatic organisms. Studies could also explore the potential of DBNPA as a treatment for microbial infections in humans and animals. Further research could also investigate the potential of DBNPA as a preservative in the food industry.

Synthesis Methods

DBNPA can be synthesized by the reaction of 2-biphenylamine and 5-nitroisophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain DBNPA. The overall reaction can be represented as follows:

Scientific Research Applications

DBNPA has been extensively studied for its biocidal properties and has been used in various industrial and agricultural applications. It is commonly used in cooling water systems, pulp and paper mills, oil and gas production, and swimming pools. DBNPA has also been used as a preservative in cosmetics and personal care products.

properties

IUPAC Name |

5-[(4-nitrobenzoyl)amino]-1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28N4O5/c44-37(28-19-21-32(22-20-28)43(47)48)40-31-24-29(38(45)41-35-17-9-7-15-33(35)26-11-3-1-4-12-26)23-30(25-31)39(46)42-36-18-10-8-16-34(36)27-13-5-2-6-14-27/h1-25H,(H,40,44)(H,41,45)(H,42,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYFZJKWQSZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-di(biphenyl-2-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)

![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)

![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)

![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)

![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)

![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)